3-Ethoxy-6-phenyl-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-6-phenyl-1,2,4,5-tetrazine is a derivative of the 1,2,4,5-tetrazine family, which is known for its unique chemical properties and applications in various fields. This compound features an ethoxy group at the 3-position and a phenyl group at the 6-position of the tetrazine ring. Tetrazines are heterocyclic compounds containing four nitrogen atoms in a six-membered ring, making them highly reactive and versatile in chemical synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine typically involves the Pinner reaction, which is a common method for preparing tetrazine derivatives. This reaction involves the condensation of hydrazine with nitriles, followed by oxidation. For this compound, the starting materials would include ethoxybenzonitrile and hydrazine. The reaction is carried out under mild conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of tetrazine derivatives, including this compound, often involves large-scale Pinner reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-6-phenyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This compound acts as a diene in iEDDA reactions with dienophiles, forming pyridazine derivatives.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazine ring can be oxidized or reduced, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Dienophiles: Common dienophiles used in iEDDA reactions include strained alkenes and alkynes.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide for oxidation and hydrazine for reduction are commonly used.
Major Products
Pyridazine Derivatives: Formed through iEDDA reactions.
Substituted Tetrazines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-6-phenyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of photo- and electroactive materials for electronic devices and sensors.
Wirkmechanismus
The primary mechanism of action for 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine involves its participation in iEDDA reactions. The tetrazine ring acts as a diene, reacting with dienophiles to form stable covalent bonds. This reaction is highly specific and rapid, making it suitable for applications in bioorthogonal chemistry and material science . The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules for imaging or forming conductive polymers for electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-6-phenyl-1,2,4,5-tetrazine
- 3,6-Diphenyl-1,2,4,5-tetrazine
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
Uniqueness
3-Ethoxy-6-phenyl-1,2,4,5-tetrazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other tetrazine derivatives. This makes it particularly useful in specific synthetic applications and enhances its versatility in various research fields .
Eigenschaften
CAS-Nummer |
64500-04-5 |
---|---|
Molekularformel |
C10H10N4O |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-ethoxy-6-phenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H10N4O/c1-2-15-10-13-11-9(12-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
HKLLAERSQSAKKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN=C(N=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.